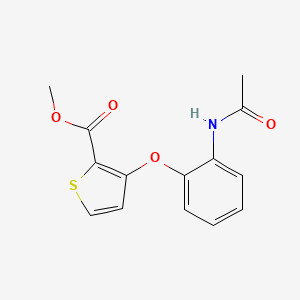
methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate is a chemical compound with the molecular formula C14H13NO4S and a molecular weight of 291.33 g/mol . It is a thiophene derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate typically involves the reaction of 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydroxide, potassium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Carboxylic acids
科学研究应用
Methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including anti-inflammatory and anticancer agents.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
作用机制
生物活性
Methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, characterization, and biological effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C13H13N\O3S
- Molecular Weight : 273.31 g/mol
The structure consists of a thiophene ring substituted with an acetamidophenoxy group and a carboxylate ester. Such modifications are known to influence the biological activity of compounds, particularly their interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiophene Derivative : Starting materials such as thiophene-2-carboxylic acid are reacted with acetic anhydride to form the corresponding acetamide.
- Esterification : The resulting acid is then treated with methanol in the presence of a catalyst to yield the methyl ester.
- Purification : The product is purified using recrystallization or chromatography techniques.
Inhibition Studies
Recent studies have indicated that this compound exhibits significant inhibitory activity against various enzymes and cellular pathways:
- Histone Deacetylase (HDAC) Inhibition : The compound has been shown to inhibit HDACs, which play a crucial role in regulating gene expression and are implicated in cancer progression. Inhibition of HDACs can lead to increased acetylation of histones, promoting transcriptional activation of tumor suppressor genes .
- c-Jun N-terminal Kinase (JNK) Inhibition : It selectively inhibits JNKs, which are involved in stress responses and apoptosis. This inhibition can potentially contribute to its anti-cancer properties by modulating cell survival pathways .
Antimicrobial Activity
Preliminary screening has revealed that this compound possesses antimicrobial properties against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies
- Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates, suggesting its potential as an anti-cancer agent.
- Microbial Resistance : A study evaluated its efficacy against resistant strains of Staphylococcus aureus, showing promising results that indicate its potential use in treating resistant infections.
Data Summary
属性
IUPAC Name |
methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-9(16)15-10-5-3-4-6-11(10)19-12-7-8-20-13(12)14(17)18-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCMHRHKCZRCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














